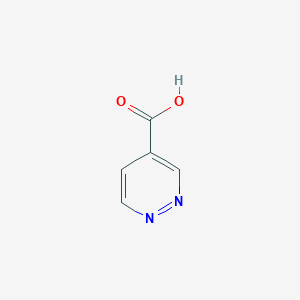
Pyridazine-4-carboxylic Acid
Cat. No. B130354
Key on ui cas rn:
50681-25-9
M. Wt: 124.1 g/mol
InChI Key: JUSIWJONLKBPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04576815
Procedure details


The isodecyl ester of 4-carboxypyridazine was prepared using the general method of Example 17 from isodecanol and 4,5-dicarboxypyridazine. The product has a boiling range of 150°-160° C. at 0.4 mm of mercury pressure. The product was evaluated as an extractant for copper by the procedure of Example 1, and the results are listed in Table 1. The results show that this compound has inferior solubility to the corresponding isooctadecyl ester of Example 17.


[Compound]
Name
isooctadecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Name

Name
Identifiers


|
REACTION_CXSMILES
|
C(O)CCCCCCC(C)C.[C:12]([C:15]1[C:20](C(O)=O)=[CH:19][N:18]=[N:17][CH:16]=1)([OH:14])=[O:13]>[Cu]>[C:12]([C:15]1[CH:20]=[CH:19][N:18]=[N:17][CH:16]=1)([OH:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)C1=CN=NC=C1C(=O)O
|
Step Three
[Compound]
|
Name
|
isooctadecyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
copper
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CN=NC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
